![molecular formula C17H13Cl2N7O B608164 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
Overview
Description
CHEMBL2178804 is a bioactive molecule cataloged in the ChEMBL database, which is a comprehensive resource for drug discovery . This compound is of interest due to its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL2178804 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it often includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of CHEMBL2178804 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
CHEMBL2178804 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in CHEMBL2178804 and the conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that various derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For example, a study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives showed strong inhibitory activity against the HCT116 colorectal cancer cell line. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance potency and selectivity against different cancer types .
In another investigation, a library of pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer activity against the MDA-MB-231 breast cancer cell line. Results indicated that several compounds significantly inhibited cell growth compared to control groups, with some showing IC50 values in the low micromolar range. This emphasizes the potential of these compounds as lead candidates in cancer therapy .
Enzyme Inhibition
The compound also exhibits promising activity as an enzyme inhibitor. Notably, it has been identified as a potent inhibitor of phosphodiesterase 2A (PDE2A), which is implicated in various neurological disorders. A study reported the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives that effectively inhibited PDE2A with high selectivity and bioavailability. The incorporation of specific substituents at the 5-position was crucial for enhancing potency and reducing phototoxicity issues associated with earlier compounds .
Additionally, pyrazolo[1,5-a]pyrimidines have shown inhibitory effects on α-glucosidase enzymes, which are important targets in diabetes management. Compounds from this class demonstrated IC50 values significantly lower than those of established drugs like acarbose, indicating their potential as effective antihyperglycemic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidine derivatives is essential for optimizing their pharmacological properties. Research has shown that modifications at various positions can dramatically influence biological activity. For instance:
Position | Modification Type | Effect on Activity |
---|---|---|
3 | Amide substitution | Enhanced enzyme inhibition |
5 | Carbon-linked substitutions | Improved anticancer potency |
6 | Heterocyclic moieties | Increased selectivity and efficacy |
This table summarizes key findings related to structural modifications that enhance the activity of these compounds against specific biological targets.
Case Studies
Case Study 1: TRK Inhibition
Recent studies highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives as TRK inhibitors. Compounds demonstrated IC50 values in the nanomolar range against TrkA enzymes, suggesting their potential application in treating cancers driven by TRK fusions. The strategic placement of functional groups was crucial for achieving high enzymatic inhibition rates .
Case Study 2: Cognitive Impairment Treatment
Another research effort focused on the use of these compounds in preclinical models of cognitive impairment. The findings indicated that specific pyrazolo[1,5-a]pyrimidine derivatives engaged targets effectively and produced significant pharmacodynamic effects linked to cognitive enhancement .
Mechanism of Action
The mechanism of action of CHEMBL2178804 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
CHEMBL2178805: Another bioactive molecule with similar therapeutic potential.
CHEMBL2178806: Known for its unique chemical structure and biological activity.
Uniqueness
CHEMBL2178804 is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery.
If you have any specific questions or need further details, feel free to ask!
Biological Activity
Pyrazolo[1,5-a]pyrimidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties. The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- is a notable member of this class, exhibiting promising therapeutic potential.
Synthesis and Structure
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-aminopyrazoles with various electrophilic substrates. This specific compound can be synthesized through a targeted approach that allows for the modification of substituents to enhance biological activity .
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of key kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown strong inhibition against Pim-1 and Flt-3 kinases, which are critical targets in cancer therapy. In vitro studies indicate that these compounds can suppress cell proliferation and induce apoptosis in cancer cell lines at submicromolar concentrations .
Table 1: Anticancer Activity Summary
Compound | Target Kinase | IC50 (µM) | Assay Type |
---|---|---|---|
Compound A | Pim-1 | 0.027 | Clonogenic survival assay |
Compound B | Flt-3 | 0.050 | Cell viability assay |
Pyrazolo derivative | BAD phosphorylation | Submicromolar | Cell-based assay |
Enzyme Inhibition
The compound also exhibits significant activity as an α-glucosidase inhibitor , with reported IC50 values ranging from 15.2 µM to over 200 µM across various derivatives. This activity suggests its potential use in managing diabetes by delaying carbohydrate absorption .
Table 2: α-Glucosidase Inhibition Data
Compound | IC50 (µM) | Comparison Standard |
---|---|---|
3d | 15.2 ± 0.4 | Acarbose (750 µM) |
3m | Moderate | Acarbose |
3p | Better performance than methoxy analogs | N/A |
Other Biological Activities
In addition to anticancer and enzyme inhibition properties, pyrazolo[1,5-a]pyrimidines have shown potential as anti-inflammatory agents , antimicrobial compounds , and CNS-active drugs . Their ability to interact with various biological targets makes them versatile candidates for drug development .
Case Studies
A study focused on the optimization of pyrazolo[1,5-a]pyrimidine compounds highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors. For example, modifications at the 5-position of the pyrazolo ring significantly enhanced potency against Pim-1 while maintaining selectivity over other kinases .
Another investigation utilized a library of synthesized pyrazolo derivatives to assess their anticancer efficacy against the MDA-MB-231 breast cancer cell line using MTT assays. The results indicated varying degrees of growth inhibition, underscoring the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., using hydrazine hydrate and enamines under reflux) .
- Step 2 : Coupling with substituted carboxamide groups. For example, reacting 5-aminopyrazole intermediates with formylated active proton compounds in aqueous media using KHSO4 as a catalyst under ultrasound irradiation to enhance regioselectivity and yield .
- Step 3 : Purification via recrystallization (e.g., ethanol/DMF) and structural confirmation using NMR, IR, and X-ray crystallography .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves regioselectivity ambiguities (e.g., confirming the 3-carboxamide position in compound 10f with triclinic crystal lattice parameters: a = 8.0198 Å, b = 14.0341 Å, c = 14.2099 Å) .
- NMR spectroscopy : 1H and 13C NMR verify substituent placement, such as the 2,5-dichlorophenyl group and methylpyrazole moiety .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for derivatives like 7c) .
Q. How are initial antimicrobial activity assays designed for these compounds?
- Disk diffusion method : Compounds are tested against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, with tetracycline as a reference. Zones of inhibition ≥15 mm indicate potency .
- MIC determination : Serial dilution in nutrient broth (e.g., 0.5–128 μg/mL) identifies minimum inhibitory concentrations. Compounds 5a and 16d showed MICs of 2–4 μg/mL, outperforming tetracycline (8–16 μg/mL) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in SAR studies?
- Substituent effects :
- Pyrimidine ring : Electron-withdrawing groups (e.g., Cl) at the 5-position enhance antimicrobial activity by increasing electrophilicity .
- Pyrazole ring : Methyl groups at the 1-position improve metabolic stability, while 3-carboxamide linkages to aryl groups (e.g., 2,5-dichlorophenyl) optimize kinase inhibition (e.g., IRAK4 IC50 <10 nM) .
- Comparative analysis : Derivatives with bulkier substituents (e.g., benzamido groups) show reduced permeability, necessitating logP optimization (target cLogD <3) for oral bioavailability .
Q. What strategies are used to design selective kinase inhibitors (e.g., IRAK4 or c-Src) using this scaffold?
- Binding pocket analysis : Molecular docking reveals that 5-amino and 3-carboxamide groups form hydrogen bonds with kinase hinge regions (e.g., IRAK4 Glu233 and Ala227) .
- Selectivity screening : Cross-testing against >50 kinases (e.g., PIM1, JAK2) identifies off-target effects. For example, compound 7f (c-Src inhibitor) showed >100× selectivity over Abl and EGFR kinases .
Q. How can pharmacokinetic properties (e.g., permeability) be optimized?
- cLogD adjustments : Reducing polar surface area by replacing hydrophilic substituents (e.g., hydroxyl with methyl groups) improves membrane permeability. For IRAK4 inhibitors, cLogD <3 enhanced Caco-2 permeability (Papp >5 × 10⁻⁶ cm/s) .
- Salt formation : Hydrochloride salts of pyrazolo[1,5-a]pyrimidines improve aqueous solubility (e.g., 7f.HCl with solubility >10 mg/mL) .
Q. How can contradictory biological data across studies be resolved?
- Case example : Compound 5a showed potent activity against S. aureus (MIC = 2 μg/mL) in one study but lower efficacy in another. Resolution involves:
Q. What computational methods validate target engagement?
- Molecular docking : Pyrazolo[1,5-a]pyrimidines are docked into kinase ATP pockets (e.g., IRAK4 PDB: 4U9T) using AutoDock Vina. Binding poses are validated by overlaying with co-crystallized ligands (RMSD <2 Å) .
- MD simulations : 100-ns trajectories assess stability of inhibitor-protein interactions (e.g., hydrogen bonds with c-Src Thr338) .
Q. Are green chemistry approaches applicable to synthesizing this compound?
- Ultrasound-assisted synthesis : Reduces reaction time from 24 h to 2–4 h (e.g., KHSO4 in aqueous media at 40 kHz) with yields >85% .
- Ionic liquid catalysts : 2-Methyl-imidazolium-oxalate enables solvent-free reactions, reducing waste (E-factor <5) .
Q. How does polymorphism affect crystallinity and bioactivity?
Properties
Molecular Formula |
C17H13Cl2N7O |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
5-amino-N-[3-(2,5-dichlorophenyl)-1-methylpyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N7O/c1-25-8-13(15(24-25)10-6-9(18)2-3-12(10)19)22-17(27)11-7-21-26-5-4-14(20)23-16(11)26/h2-8H,1H3,(H2,20,23)(H,22,27) |
InChI Key |
NNGCTIVKZKXWGS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C4N=C(C=CN4N=C3)N |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C4N=C(C=CN4N=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Jak2 IN-7j; Jak2 IN 7j; Jak2-IN 7j |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.